

A Comparative Guide to Validating the Structure of 1,3,5-Benzenetrimethanol Derivatives

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Compound of Interest

Compound Name: 1,3,5-Benzenetrimethanol

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The precise structural elucidation of **1,3,5-benzenetrimethanol** and its derivatives is fundamental for their application in drug development, materials science, and supramolecular chemistry. The tripodal nature of this scaffold allows for the creation of complex three-dimensional structures, making unambiguous structural validation a critical step in research and development. This guide provides a comparative analysis of key experimental techniques for validating the structure of **1,3,5-benzenetrimethanol**, a brominated derivative, and an alternative scaffold, 1,3,5-triethylbenzene.

Structural Comparison at a Glance

A summary of the key structural and spectroscopic data for **1,3,5-benzenetrimethanol**, its derivative 1,3,5-tris(bromomethyl)benzene, and the alternative scaffold 1,3,5-triethylbenzene is presented below. These compounds share a 1,3,5-substituted benzene core but differ in their functional groups, leading to distinct spectroscopic and crystallographic properties.

Property	1,3,5-Benzenetrimethanol	1,3,5-Tris(bromomethyl)benzene	1,3,5-Triethylbenzene
Molecular Formula	C ₉ H ₁₂ O ₃ [1]	C ₉ H ₉ Br ₃ [2]	C ₁₂ H ₁₈ [3]
Molecular Weight	168.19 g/mol [1]	356.88 g/mol [2]	162.27 g/mol [3]
¹ H NMR (Aromatic)	~7.2 ppm (s, 3H)	7.26-7.36 ppm (s, 3H)	~6.8 ppm (s, 3H)
¹ H NMR (Aliphatic)	~4.6 ppm (s, 6H)	4.45 ppm (s, 6H)	~2.6 ppm (q, 6H), ~1.2 ppm (t, 9H)
¹³ C NMR (Aromatic)	~141, 125 ppm	139.2, 129.8 ppm	~144, 126 ppm
¹³ C NMR (Aliphatic)	~64 ppm	32.4 ppm	~29, 15 ppm
Mass Spec (Base Peak)	m/z 135 ([M-CH ₂ OH] ⁺)	m/z 277, 279, 281 ([M-Br] ⁺)	m/z 147 ([M-CH ₃] ⁺) [3]
Crystal System	Monoclinic	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	P2 ₁ /c	Pnma
CCDC Number	127997 [1]	833415 [2]	7009901, 7009902 [3]

Experimental Methodologies

Detailed protocols for the primary analytical techniques used in the structural validation of **1,3,5-benzenetrimethanol** derivatives are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy:

- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube.

- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.
- Data Acquisition and Processing:
 - Acquire the ^1H NMR spectrum, followed by the ^{13}C NMR spectrum.
 - Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, coupling constants, and multiplicity of the signals to assign the resonances to specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

- For compounds with low volatility, derivatization (e.g., silylation of hydroxyl groups) may be necessary.
- Instrument Setup:
 - Set the GC oven temperature program to achieve good separation of the components in the sample. A typical program might start at a low temperature and ramp up to a higher temperature.
 - Choose an appropriate injection method (e.g., split or splitless) and set the injector temperature.
 - Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-500). Electron ionization (EI) at 70 eV is a common ionization method for generating fragment ions.
- Data Acquisition and Analysis:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC-MS system.
 - The gas chromatogram will show peaks corresponding to the different components of the sample as they elute from the GC column.
 - The mass spectrum for each peak will show the molecular ion (if stable) and a series of fragment ions.
 - Analyze the fragmentation pattern to deduce the structure of the compound. The masses of the fragments correspond to the loss of specific neutral fragments from the molecular ion.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

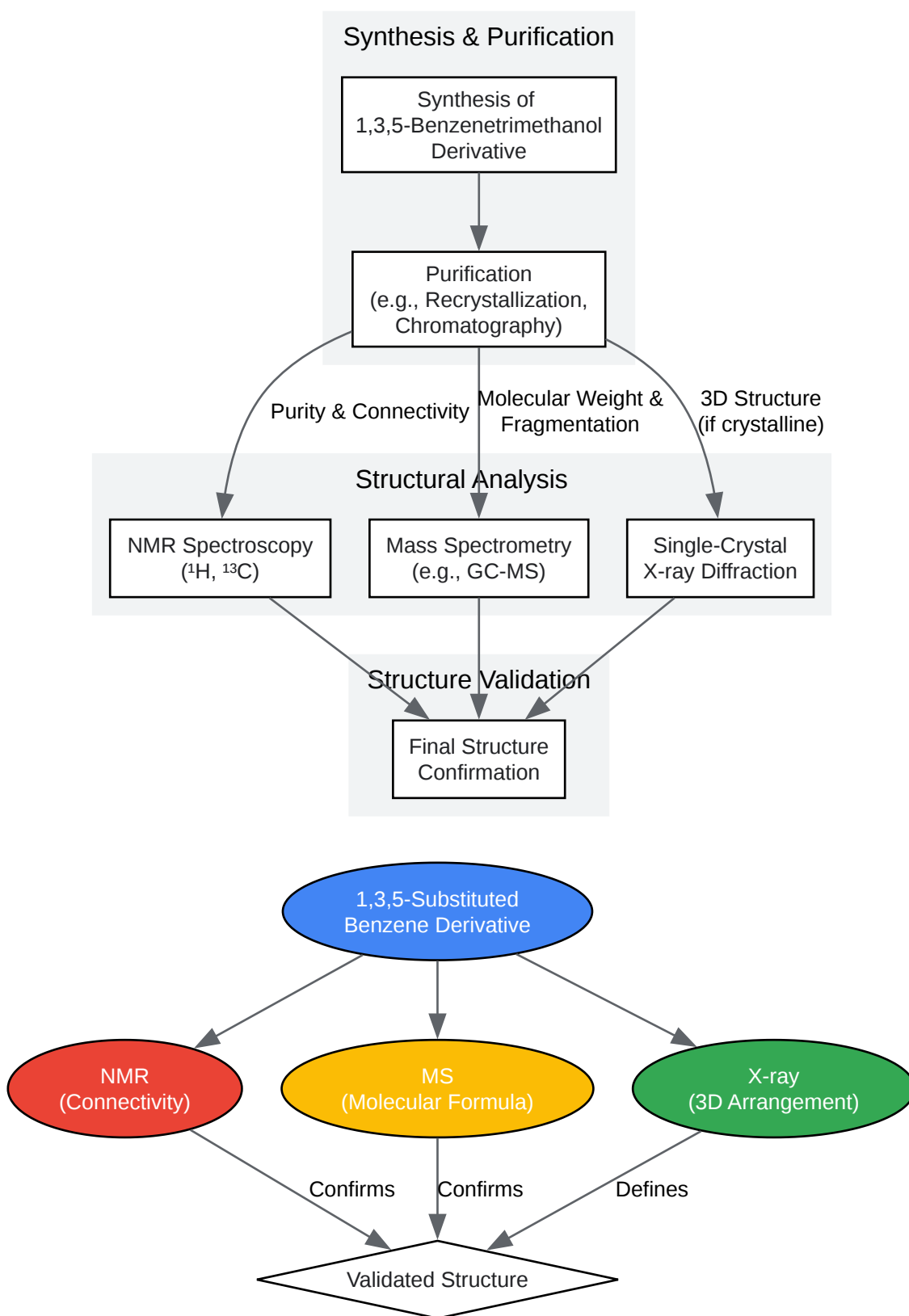
Experimental Protocol for Single-Crystal X-ray Diffraction:

- Crystal Growth:

- Grow single crystals of the compound of suitable size and quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
- Data Collection:
 - Mount a suitable single crystal on a goniometer head.
 - Center the crystal in the X-ray beam of a single-crystal diffractometer.
 - Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of reflection intensities.
 - Determine the unit cell parameters and the space group of the crystal.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
 - Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles. The quality of the final structure is assessed by the R-factor, which should be as low as possible.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for the structural validation of **1,3,5-benzenetrimethanol** derivatives using the described experimental techniques.



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- 1,3,5-Triethylbenzene | C₁₂H₁₈ | CID 7602 - PubChem [pubchem.ncbi.nlm.nih.gov]
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